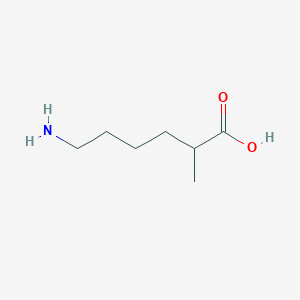
Methyl-6-aminohexanoic acid
Cat. No. B8490630
M. Wt: 145.20 g/mol
InChI Key: OSWFAPORICMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109160B1
Procedure details


In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.

Name
N-(butyloxycarbonyl)-6-aminohexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
N-(butyloxycarbonyl)-5-aminovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.CC1C=C(C)N(C(N)=N)N=1.[CH2:15]([CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])[CH2:16][CH2:17][C:18]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)=[O:19].CC(CCCCN)[C:36]([OH:38])=[O:37].C(OC(NCCCCCC(O)=O)=O)CCC.CC(CCCN)C(O)=O.C(OC(NCCCCC(O)=O)=O)CCC.NC(N)=[NH2+]>>[CH2:23]([CH2:22][CH2:21][NH:20][C:18]([CH2:17][CH2:16][CH2:15][CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])=[O:19])[CH2:24][CH2:25][C:36]([OH:38])=[O:37] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCCCN
|
|
Name
|
N-(butyloxycarbonyl)-6-aminohexanoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(=O)NCCCCCC(=O)O
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=[NH2+])N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCCN
|
|
Name
|
N-(butyloxycarbonyl)-5-aminovaleric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(=O)NCCCCC(=O)O
|
Step Eight
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
t produce the compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The final compounds were purified on preparative RP-18 columns
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

